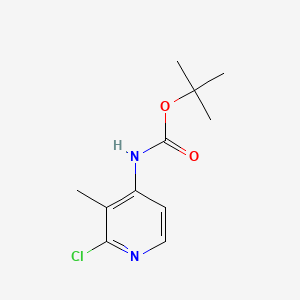

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate

Übersicht

Beschreibung

“tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . This compound is typically stored under normal temperature and in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” consists of a pyridine ring substituted with a tert-butyl carbamate group, a chlorine atom, and a methyl group . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” are not available, tert-butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .

Physical And Chemical Properties Analysis

“tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is a solid compound . It has a molecular weight of 242.7 . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .

Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Structure

Studies on tert-butyl carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlight their role in understanding crystallography and molecular interactions. These compounds form part of an isostructural family that demonstrates bifurcated hydrogen and halogen bonds involving the carbonyl group, which are crucial for crystal packing and stability (Baillargeon et al., 2017).

Synthesis and Characterization

The synthesis and structural characterization of carbamate derivatives serve as a foundation for chemical research. For instance, studies on tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and similar compounds have been conducted to understand their crystallography, molecular environments, and interactions through techniques like X-ray diffraction, Hirshfeld surface analysis, and molecular electrostatic potential (MEP) calculations (Das et al., 2016).

Catalysis and Chemical Reactions

The catalytic applications of tert-butyl carbamate derivatives in chemical reactions are significant. For example, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines using tert-butyl carbamate derivatives has been explored for synthesizing chiral compounds (Storgaard & Ellman, 2009).

Enantioselective Synthesis

The versatility of tert-butyl carbamate derivatives extends to enantioselective synthesis, providing pathways to synthesize stereochemically complex molecules. Research on synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate illustrates how these compounds serve as intermediates in producing biologically active compounds, including potent enzyme inhibitors (Zhao et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .

Mode of Action

Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might interact with its targets through a similar mechanism.

Biochemical Pathways

Related compounds have been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might affect similar biochemical pathways.

Result of Action

Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might have similar effects.

Action Environment

Related compounds have been demonstrated to be effective and chemoselective under mild, environment-friendly conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHHTVDRYIQNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743870 | |

| Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |

CAS RN |

370864-66-7 | |

| Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)

![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)